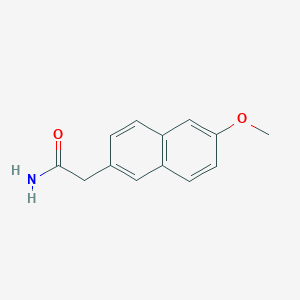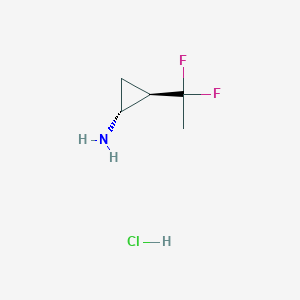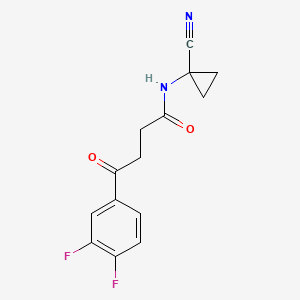
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA belongs to the class of cyclopropyl-containing compounds and has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of CCPA is not fully understood, but it is believed to act on the GABAergic system in the brain. CCPA has been found to bind to the GABA(A) receptor, which is responsible for the inhibitory effects of GABA in the brain. This binding action results in the activation of the receptor and the subsequent release of neurotransmitters, leading to the analgesic and anti-inflammatory effects observed in animal studies.
Biochemical and Physiological Effects
CCPA has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. CCPA has also been found to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCPA for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. CCPA has also been found to be stable under various storage conditions, making it a reliable compound for use in experiments. However, one limitation of CCPA is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CCPA. One area of interest is its potential as a treatment for neuropathic pain, which is a challenging condition to manage with current therapies. CCPA has also been proposed as a potential treatment for anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal models. Further research is needed to explore the potential therapeutic applications of CCPA and to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of CCPA involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of cyclopropanecarboxylic acid and triethylamine. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield CCPA. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit analgesic effects in animal models of pain and has been proposed as a potential alternative to opioids for the management of chronic pain. CCPA has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-10-2-1-9(7-11(10)16)12(19)3-4-13(20)18-14(8-17)5-6-14/h1-2,7H,3-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURRAZKSMMIRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2819035.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2819040.png)

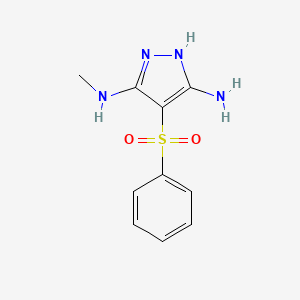
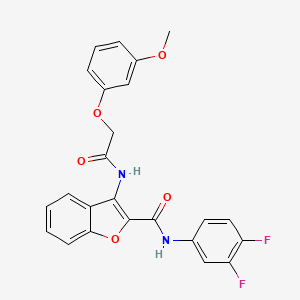
![N-(4-chlorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2819046.png)
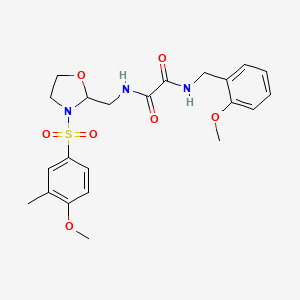
![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)

